4-(3-fluorophenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-(3-fluorophenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C17H16FN3S2 and its molecular weight is 345.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 345.07696803 g/mol and the complexity rating of the compound is 457. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Intermolecular Interactions
Research has delved into the intermolecular interactions of 1,2,4-triazole derivatives, highlighting the significance of lp⋯π interactions. The study by Shukla et al. (2014) synthesized two biologically active 1,2,4-triazole derivatives and analyzed their crystal structures, revealing various intermolecular interactions including C–H⋯O, C–H⋯SC, C–H⋯π, and lp⋯π interactions. These findings provide insights into the structural behavior of such compounds, with implications for their chemical and biological properties (Shukla, Mohan, Vishalakshi, & Chopra, 2014).
Synthesis and Biological Activity
Another avenue of research investigates the synthesis and biological activities of triazole derivatives. Maddila et al. (2015) prepared a series of triazole-linked triazole derivatives and screened them for insecticidal activity against Plodia interpunctella, demonstrating significant biological potential. This study contributes to the development of new insecticidal agents based on triazole chemistry (Maddila, Pagadala, & Jonnalagadda, 2015).
Antimicrobial and Antioxidant Activities
The antimicrobial and antioxidant properties of triazole derivatives have been extensively explored. Bayrak et al. (2009) synthesized new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluated their antimicrobial activities, finding good to moderate activity against various pathogens. This research underscores the potential of triazole derivatives as antimicrobial agents (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).
Maddila et al. (2015) also synthesized novel phenothiazine-linked substitutedbenzylideneamino-1,2,4-triazole derivatives and evaluated their antioxidant activity. Their findings suggest that some derivatives, especially those with electron-releasing groups, exhibited potent antioxidant activity, highlighting the diverse potential of triazole derivatives in therapeutic applications (Maddila, Momin, Gorle, Palakondu, & Jonnalagadda, 2015).
Properties
IUPAC Name |
4-(3-fluorophenyl)-3-[(2-methylphenyl)methylsulfanylmethyl]-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3S2/c1-12-5-2-3-6-13(12)10-23-11-16-19-20-17(22)21(16)15-8-4-7-14(18)9-15/h2-9H,10-11H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMLVRMYZOXUPDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSCC2=NNC(=S)N2C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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